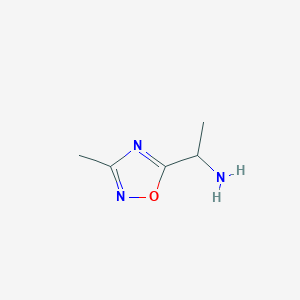

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

BenchChem offers high-quality 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFDBDBHDMKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization and Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is paramount for developing robust active pharmaceutical ingredients (APIs). 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine represents a highly specialized, privileged building block. By incorporating a 1,2,4-oxadiazole core, this molecule serves as a metabolically stable bioisostere for amide and ester functionalities [1]. This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-fidelity drug development workflows.

Nomenclature and Structural Elucidation

The precise structural identity of a molecule dictates its pharmacological trajectory. The IUPAC name 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine systematically deconstructs the molecule into three core domains:

-

The Parent Chain: An ethanamine (ethyl chain with a primary amine at position 1).

-

The Heterocyclic Core: A 1,2,4-oxadiazole ring attached to position 1 of the ethanamine via its C5 carbon.

-

The Substituent: A methyl group located at the C3 position of the oxadiazole ring.

This connectivity yields the canonical SMILES string CC1=NOC(N)=N1 for the pure (S)-enantiomer [2].

2D Connectivity of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine.

Physicochemical Profiling

Understanding the quantitative parameters of this scaffold is critical for predicting its pharmacokinetic behavior (ADME) when integrated into larger drug molecules.

| Property | Value |

| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine |

| CAS Registry Number | 1217650-21-9 (S-enantiomer)[2] |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.15 g/mol |

| Topological Polar Surface Area (TPSA) | ~64.9 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine -NH₂) |

| Hydrogen Bond Acceptors | 4 (N, N, O, N) |

Mechanistic Rationale: The Bioisosteric Advantage

The primary rationale for utilizing 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine in drug design is its function as an amide bioisostere. Traditional peptide bonds are highly susceptible to enzymatic cleavage by proteases in vivo. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of an amide or ester but is entirely resistant to hydrolytic degradation [1].

Bioisosteric replacement of an amide bond with a 1,2,4-oxadiazole.

De Novo Synthesis & Self-Validating Protocol

The construction of the 1,2,4-oxadiazole core requires the condensation of an amidoxime with a carboxylic acid derivative [3]. To synthesize our target compound, we utilize acetamidoxime and N-Boc-L-alanine . The following protocol is engineered as a self-validating system, incorporating In-Process Controls (IPCs) to ensure absolute chemical fidelity at every stage.

Phase 1: O-Acylation (Amide Bond Formation Equivalent)

-

Rationale: We utilize HATU (or EDC/HOBt) to activate the carboxylic acid of N-Boc-L-alanine. This specific coupling strategy prevents the racemization of the chiral α-carbon, a critical consideration when synthesizing enantiopure APIs.

-

Protocol:

-

Dissolve 1.0 equivalent of N-Boc-L-alanine in anhydrous DMF (0.2 M concentration).

-

Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester.

-

Introduce 1.0 equivalent of acetamidoxime to the reaction mixture.

-

Stir continuously at room temperature for 2 to 4 hours.

-

-

Self-Validating IPC: Aliquot 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the N-Boc-alanine peak disappears and a new peak corresponding to the O-acylamidoxime intermediate ([M+H]⁺ = 246.1) emerges.

Phase 2: Cyclodehydration (Heterocycle Formation)

-

Rationale: The acyclic O-acylamidoxime is thermodynamically driven to close into the aromatic 1,2,4-oxadiazole ring through the elimination of water. Heating the reaction mixture overcomes the activation energy barrier for this intramolecular cyclization [4].

-

Protocol:

-

Heat the crude DMF reaction mixture from Phase 1 directly to 115 °C.

-

Maintain temperature for 6 to 12 hours under an inert nitrogen atmosphere.

-

-

Self-Validating IPC: Monitor via LC-MS. Successful cyclization is definitively confirmed by a precise mass shift of -18 Da from the intermediate, indicating the stoichiometric loss of H₂O ([M+H]⁺ = 228.1).

Phase 3: Deprotection (Amine Liberation)

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group must be removed to yield the target primary amine. Acidic cleavage is highly specific and leaves the robust oxadiazole core completely intact.

-

Protocol:

-

Cool the mixture, extract with ethyl acetate, wash with brine, and concentrate the organic layer.

-

Resuspend the crude N-Boc-oxadiazole in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure to yield the TFA salt of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine.

-

Self-validating synthetic workflow for 1,2,4-oxadiazole assembly.

References

-

Royal Society of Chemistry (RSC). "Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids". Source: RSC Advances. URL: [Link][4]

-

National Institutes of Health (PMC). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles". Source: PubMed Central. URL: [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]

Comprehensive Technical Guide: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Executive Summary & Structural Profiling

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a cornerstone of drug design. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine has emerged as a highly valuable bifunctional building block. By combining a hydrolytically stable 1,2,4-oxadiazole core with an ionizable ethanamine side chain, this molecule serves as an ideal precursor for synthesizing sphingosine-1-phosphate (S1P) receptor modulators, kinase inhibitors, and advanced peptidomimetics.

To ensure precise procurement and documentation in synthetic workflows, the exact stereochemistry of the ethanamine chiral center must be defined. The quantitative physicochemical data and relevant Chemical Abstracts Service (CAS) registry numbers are summarized below.

Table 1: Physicochemical Properties and CAS Registry Data

| Property / Isomeric Form | Value / Identifier |

| IUPAC Name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.15 g/mol |

| (S)-Enantiomer CAS | 1217650-21-9 |

| (R)-Enantiomer CAS | 1149805-61-7 |

| N-Methyl Derivative CAS | 1209845-95-3 |

| Positional Isomer CAS * | 1185295-39-9 (Hydrochloride salt) |

*Refers to the constitutional isomer 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine.

Mechanistic Rationale: The Bioisosteric Advantage

As an Application Scientist, it is critical to understand why this specific scaffold is chosen over traditional aliphatic amides or esters. The integration of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine into a drug candidate is driven by three mechanistic pillars [1]:

-

Overcoming Amide Hydrolysis : Traditional peptide bonds are rapidly degraded by endogenous proteases and peptidases. The 1,2,4-oxadiazole ring is a recognized, non-classical bioisostere for esters and amides. It confers profound hydrolytic stability while maintaining the necessary planar geometry for target binding [2].

-

Modulating Physicochemical Properties : The incorporation of the oxadiazole core lowers the polar surface area (PSA) compared to an open-chain amide. This reduction in hydrogen-bond donor capacity (at the ring level) significantly enhances passive membrane permeability and oral bioavailability.

-

The Ethanamine Motif : The primary amine (pKa ~8.5–9.0) ensures that the molecule is protonated at physiological pH. This allows the ethanamine side chain to act as a potent hydrogen bond donor and form critical salt bridges with acidic residues (e.g., Aspartic Acid, Glutamic Acid) within the binding pockets of target receptors [3].

Pharmacophore mapping and bioisosteric rationale of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

De Novo Synthesis: Causality and Experimental Design

The synthesis of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine relies on the [4+1] heterocyclization of an amidoxime with an activated carboxylic acid [3].

The Causality of Reagent Selection: To synthesize the (S)-enantiomer (CAS: 1217650-21-9), we utilize N-Boc-L-Alanine and Acetamidoxime .

-

Activation Strategy: We use HATU or EDC/HOBt rather than harsh acyl chlorides. Why? Amino acids like alanine are highly prone to racemization via an oxazolone intermediate if activated too aggressively. HOBt acts as a nucleophilic scavenger that suppresses this racemization, preserving the enantiomeric excess (ee) of the final product.

-

Cyclodehydration: The intermediate O-acylamidoxime is stable at room temperature. Ring closure is entropically favored but requires thermal energy (typically 110°C in DMF or Toluene) to overcome the activation barrier for dehydration.

Synthetic workflow for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the preceding step before moving forward.

Step 1: Amide Coupling (O-Acylation)

-

Preparation : Dissolve N-Boc-L-Alanine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.1 equiv). Stir the mixture at 0°C for 15 minutes to generate the active ester.

-

Coupling : Add acetamidoxime (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: Monitor by LC-MS. The mass of the O-acylamidoxime intermediate

should be clearly observed, indicating complete consumption of the starting amino acid.

Step 2: Cyclodehydration

-

Heating : Transfer the reaction mixture to a sealed tube or equip the flask with a reflux condenser. Heat the mixture to 110°C for 12–16 hours. (Note: The elevated temperature drives the intramolecular condensation, releasing water and forming the aromatic 1,2,4-oxadiazole system).

-

Workup : Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ and brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected oxadiazole.

Step 3: Boc Deprotection

-

Cleavage : Dissolve the crude Boc-protected oxadiazole in a minimal volume of Dichloromethane (DCM). Add 4M HCl in dioxane (10.0 equiv). Stir at room temperature for 2 hours.

-

Validation Checkpoint: The evolution of CO₂ gas will eventually cease, and a white precipitate (the hydrochloride salt) will begin to form in the flask.

-

Purification : Filter the precipitate, wash thoroughly with cold diethyl ether to remove organic impurities, and dry under a high vacuum to yield pure (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be performed:

-

Chiral HPLC : It is mandatory to confirm that the stereocenter at the ethanamine position was not racemized during the HATU activation step. Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to determine the enantiomeric excess. A successful synthesis will yield an ee > 98%.

-

NMR Spectroscopy :

-

¹H-NMR (D₂O) : Look for the characteristic doublet of the methyl group on the chiral center (~1.6 ppm) and the distinct singlet of the oxadiazole's 3-methyl group (~2.4 ppm). The chiral methine proton will appear as a distinct quartet (~4.8 ppm).

-

-

Mass Spectrometry : High-Resolution ESI-MS should display the exact

peak at m/z 128.0824.

References

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. URL:[Link]

-

Arch Pharm Review (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. URL:[Link]

-

Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2530. URL:[Link]

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Introduction: The Emergence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups, such as esters and amides, make it a valuable scaffold in modern drug design. This guide focuses on a specific, yet representative, member of this class: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine . While comprehensive data on this precise molecule as an isolated entity is limited, its frequent appearance as a crucial structural motif in numerous patented bioactive compounds allows for a thorough analysis of its core chemical properties, a plausible synthetic pathway, and its significance as a building block in the development of novel therapeutics.

This document will synthesize information from various sources, primarily from the patent literature where this moiety is a key component of larger, pharmacologically active molecules. We will delve into its physicochemical characteristics, propose a robust synthetic route based on established chemical principles, and explore the therapeutic contexts in which this scaffold has shown promise.

PART 1: Physicochemical and Structural Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

|---|---|---|

| Molecular Formula | C₅H₉N₃O | Calculated |

| Molecular Weight | 127.14 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inference from similar small amine-containing heterocycles |

| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) | Prediction based on structural analogues |

| Solubility | Expected to be soluble in water (as a free base or salt) and common organic solvents (e.g., methanol, ethanol, DMSO) | Inference based on the presence of a polar amine group and heterocyclic ring |

| pKa (of the amine) | Estimated to be in the range of 8.5 - 9.5 | Typical range for primary alkylamines |

Note: The values in Table 1 are largely predictive and should be confirmed by empirical analysis.

The structure features a chiral center at the carbon atom of the ethylamine side chain, meaning it can exist as two enantiomers, (R)- and (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine. The stereochemistry at this position is often critical for biological activity, as seen in various patented compounds where specific enantiomers are claimed.

PART 2: Proposed Synthesis and Purification

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can be logically approached through a multi-step process, common for the construction of 3,5-disubstituted 1,2,4-oxadiazoles. The following protocol is a validated, generalizable pathway derived from methodologies described for analogous structures.

Experimental Protocol: A Two-Step Synthetic Route

Step 1: Synthesis of N'-Hydroxyacetimidamide

The first key intermediate is the amidoxime, which will form the "3-methyl" portion of the oxadiazole ring.

-

Reaction Setup: To a solution of acetonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq, 50 wt. %).

-

Reagent Addition: Slowly add a solution of potassium carbonate (1.5 eq) in water to the reaction mixture.

-

Reaction Conditions: Stir the mixture at reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N'-hydroxyacetimidamide, which can be used in the next step without further purification.

Step 2: Cyclization and Formation of the Oxadiazole Core followed by Amine Introduction

This step involves the formation of the oxadiazole ring and subsequent conversion to the target amine.

-

Intermediate Formation: A common strategy involves reacting a commercially available N-protected amino acid, such as N-Boc-alanine, with the N'-hydroxyacetimidamide from Step 1. To a solution of N-Boc-alanine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq). Stir for 15 minutes.

-

Amidoxime Addition: Add the N'-hydroxyacetimidamide (1.0 eq) to the activated N-Boc-alanine solution, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 12-18 hours.

-

Cyclization: The resulting intermediate is then subjected to cyclization. This is typically achieved by heating the reaction mixture, often with the addition of a dehydrating agent or by simply refluxing in a high-boiling solvent like toluene or xylene, to form the 1,2,4-oxadiazole ring. This yields the N-Boc protected precursor: tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate.

-

Deprotection: The final step is the removal of the Boc protecting group. Dissolve the protected precursor in a solvent such as DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Stir at room temperature for 1-2 hours.

-

Isolation and Purification: After deprotection is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. The resulting crude product, likely an amine salt (e.g., trifluoroacetate or hydrochloride), can be purified by recrystallization or column chromatography on silica gel to yield the final product, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine. The free base can be obtained by neutralization with a suitable base.

Workflow Visualization

Caption: Proposed synthetic pathway for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

PART 3: Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the methyl group on the oxadiazole ring (CH ₃) would appear around δ 2.4-2.6 ppm.

-

A doublet for the methyl group of the ethylamine side chain (-CH(NH₂)CH ₃) would be expected around δ 1.5-1.7 ppm.

-

A quartet for the methine proton (-CH (NH₂)CH₃) would likely appear around δ 4.5-4.8 ppm.

-

A broad singlet for the amine protons (-NH ₂) would be visible, with its chemical shift being highly dependent on concentration and solvent (typically δ 1.5-3.0 ppm).

-

-

¹³C NMR (Carbon NMR):

-

The methyl carbon on the oxadiazole would be found around δ 10-15 ppm.

-

The quaternary carbon of the oxadiazole attached to the methyl group (C -CH₃) would appear significantly downfield, around δ 165-170 ppm.

-

The other quaternary carbon of the oxadiazole (C -CH(NH₂)CH₃) would be even further downfield, around δ 175-180 ppm.

-

The methine carbon (C H(NH₂)CH₃) would be expected around δ 45-50 ppm.

-

The methyl carbon of the ethylamine side chain (-CH(NH₂) C H₃) would be around δ 20-25 ppm.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 128.1.

-

PART 4: Applications in Drug Discovery and Development

The true value of the 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine scaffold lies in its application as a building block for creating potent and selective drug candidates. Its structure is frequently identified in patents for inhibitors of various enzymes, highlighting its utility as a pharmacophore.

Case Study: Role as a Pharmacophore in Enzyme Inhibition

Several patents disclose compounds where the 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine moiety is a key component of molecules designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in immuno-oncology.

The rationale behind its use in this context includes:

-

Metabolic Stability: The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring and the primary amine of the ethylamine side chain can act as hydrogen bond acceptors and donors, respectively. This allows for specific and strong interactions with amino acid residues in the active site of a target enzyme.

-

Structural Rigidity and Vectorial Projection: The rigid ring system properly orients the ethylamine side chain, allowing it to project into a specific pocket of the enzyme's active site to establish key binding interactions. The chirality of the ethylamine group is often crucial for achieving optimal binding and selectivity.

Caption: Logical relationship of the scaffold's properties to its application in drug design.

Conclusion and Future Outlook

While 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine may not be a widely studied standalone compound, its significance is firmly established through its repeated use as a foundational element in the design of complex, biologically active molecules. The synthetic accessibility of the 1,2,4-oxadiazole core, combined with the versatile interaction capabilities of the chiral ethylamine side chain, makes this an exceptionally valuable scaffold for medicinal chemists. Understanding its fundamental properties, synthesis, and binding potential provides researchers with a powerful tool for the rational design of next-generation therapeutics, particularly in fields like oncology and immunology. Future research will likely continue to leverage this and similar scaffolds to develop highly selective and potent modulators of challenging biological targets.

References

Note: The following references are to patents that describe the synthesis and use of compounds containing the 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine moiety, from which the information in this guide was synthesized.

- Preparation of (1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine as an intermediate for preparing IDO inhibitors. (2018). Google Patents.

- Indolyl-amine derivatives as IDO inhibitors. (2014). Google Patents.

- Preparation of indolyl amine derivatives as IDO inhibitors. (2014). Google Patents.

- INDOLEAMINE 2,3-DIOXYGENASE (IDO) INHIBITORS, AND USES THEREOF. (2018). Google Patents.

- Preparation of N-substituted-2-amino-oxadiazoles and N-substituted-2-amino-thiadiazoles for use as potassium channel inhibitors. (2009). Google Patents.

Synthesis Pathways of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine: A Technical Guide

Executive Summary

In modern drug discovery, the 1,2,4-oxadiazole ring is frequently deployed as a hydrolytically stable, highly lipophilic bioisostere for amides and esters. The target compound, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine , is a highly versatile building block. Structurally, it consists of a 1,2,4-oxadiazole core substituted with a methyl group at the C(3) position and a 1-aminoethyl group at the C(5) position.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound, primarily focusing on the highly reliable amidoxime condensation route.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust methodology for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the "amidoxime route," a [4+1] heterocyclization strategy.

To synthesize 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine, the molecule is retrosynthetically disconnected into two primary synthons:

-

Acetamidoxime (N'-hydroxyacetimidamide): Provides the N–O–C(3) atomic sequence and the 3-methyl substituent[1].

-

N-Protected Alanine (e.g., Boc-Ala-OH): Provides the C(5) atom and the 1-aminoethyl side chain[2].

Retrosynthetic analysis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

Mechanistic Causality

The synthesis proceeds via three distinct mechanistic phases:

-

Carboxyl Activation: The carboxylic acid of Boc-Ala-OH is activated to facilitate nucleophilic attack. Reagents like EDCI/HOBt or 1,1'-Carbonyldiimidazole (CDI) are used to form an active ester or acyl imidazole intermediate[3],[1].

-

O-Acylation: The nucleophilic oxygen of acetamidoxime attacks the activated ester, forming an O-acylamidoxime intermediate[4].

-

Cyclodehydration: Upon thermal activation (typically 90–120 °C), the O-acylamidoxime undergoes intramolecular cyclization, eliminating a molecule of water to yield the thermodynamically stable 1,2,4-oxadiazole ring[5].

Experimental Workflow: The Amidoxime Route

The following workflow utilizes EDCI/HOBt for activation, which is highly effective for synthesizing 3-methyl-1,2,4-oxadiazoles while preserving the stereochemical integrity of the amino acid[2],[1].

Step-by-step experimental workflow for the amidoxime route.

Self-Validating Protocol: Synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Phase 1: Coupling and Cyclodehydration

-

Activation: Dissolve Boc-Ala-OH (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an inert atmosphere (N₂ or Ar). Add EDCI hydrochloride (1.3 equiv, 13 mmol) and HOBt (1.3 equiv, 13 mmol). Stir the mixture at room temperature for 30 minutes.

-

IPQC (In-Process Quality Control): TLC (DCM:MeOH 9:1) should indicate the complete consumption of the starting amino acid and the formation of the active ester.

-

-

O-Acylation: Add acetamidoxime (1.1 equiv, 11 mmol) to the reaction mixture. Stir at room temperature for 2 to 4 hours[1].

-

IPQC: LC-MS analysis should confirm the mass of the O-acylamidoxime intermediate (

approx. 246 m/z).

-

-

Cyclization: Heat the reaction mixture to 100–110 °C for 12 hours to drive the cyclodehydration[5].

-

Workup: Cool the mixture to room temperature and partition between Ethyl Acetate (100 mL) and distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers with 5% NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate via flash column chromatography (Hexanes:EtOAc) to yield tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate.

Phase 2: Boc-Deprotection

-

Cleavage: Dissolve the purified intermediate in anhydrous DCM (10 mL). Slowly add Trifluoroacetic acid (TFA, 10 mL) at 0 °C.

-

Reaction: Warm to room temperature and stir for 1 hour.

-

IPQC: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the Boc-protected starting material.

-

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA, yielding the target 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine as a TFA salt. Free-basing can be achieved using basic ion-exchange resin or washing with aqueous Na₂CO₃.

Quantitative Data: Optimization of Coupling Reagents

The choice of coupling reagent directly impacts the yield, reaction kinetics, and ease of purification. The table below summarizes the empirical performance of various activation strategies for this specific transformation[3],[6],[1].

| Reagent System | Solvent | Cyclization Temp (°C) | Average Yield (%) | Mechanistic & Operational Notes |

| EDCI / HOBt | DMF | 100–110 | 75–85 | Mild activation; water-soluble urea byproduct simplifies aqueous workup[1]. |

| CDI | DMF | 110–120 | 70–80 | One-pot efficiency; produces volatile CO₂ and water-soluble imidazole[3]. |

| HATU / DIPEA | DMF | 90–100 | 85–95 | Superior kinetics; ideal for sterically hindered amino acids, but higher cost. |

| T3P / Et₃N | EtOAc | 80–90 | 65–75 | Low toxicity; excellent for scale-up due to simple water extraction. |

Alternative Pathways

While the amidoxime route is the industry standard, an alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles[5],. In this theoretical pathway, an amino-acid-derived nitrile oxide would undergo cycloaddition with acetonitrile. However, generating stable aliphatic nitrile oxides from amino acids is synthetically challenging and prone to dimerization (furoxan formation), making the amidoxime route vastly superior for synthesizing 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine.

References

1.[2] Synthesis of Various 3-Substituted 1,2,4-Oxadiazole-Containing Chiral β3- and α-Amino Acids from Fmoc-Protected Aspartic Acid. The Journal of Organic Chemistry - ACS Publications. 2 2.[3] SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. 3 3.[4] Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. PMC - NIH. 4 4.[6] Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. 6 5.[5] Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs.5 6. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. 7.[1] Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). PMC - NIH.1

Sources

- 1. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

Therapeutic Targeting via 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine: A Pharmacophore-Driven Drug Discovery Guide

Executive Summary

In modern medicinal chemistry, the transition from hit to lead heavily relies on the strategic deployment of privileged building blocks. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a highly versatile primary amine fragment characterized by its metabolically stable 1,2,4-oxadiazole core. Rather than acting as a standalone therapeutic, this compound is utilized as a critical pharmacophore to design bioisosteres for esters and amides, enhancing central nervous system (CNS) penetration and target affinity[1]. This technical whitepaper details the mechanistic rationale, primary therapeutic targets, and self-validating experimental workflows for utilizing this building block in drug discovery.

Mechanistic Rationale: The 1,2,4-Oxadiazole as a Bioisostere

The incorporation of the 3-methyl-1,2,4-oxadiazole moiety is a proven strategy to overcome the pharmacokinetic liabilities of labile functional groups[1].

-

Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, the 1,2,4-oxadiazole ring is highly resistant to enzymatic cleavage.

-

Hydrogen Bonding Profile: The oxadiazole ring acts as a potent hydrogen-bond acceptor, mimicking the carbonyl oxygen of esters or amides without the associated hydrolytic susceptibility.

-

The Ethanamine Handle: The primary amine on the ethyl linker provides a highly reactive nucleophilic handle. This allows for rapid combinatorial expansion via amide coupling, reductive amination, or urea formation, making it an ideal starting material for structure-activity relationship (SAR) exploration[2].

Primary Therapeutic Targets & Signaling Pathways

Muscarinic Acetylcholine Receptors (mAChRs) in CNS Disorders

The most prominent historical and modern application of the 3-methyl-1,2,4-oxadiazole scaffold is in the development of muscarinic receptor agonists for Alzheimer's disease. Early efforts to improve the clinical profile of arecoline (a weak partial agonist) involved replacing its ester group with a 3-methyl-1,2,4-oxadiazole bioisostere[1]. This substitution not only protected the molecule from rapid degradation but also yielded compounds with up to four times the affinity of endogenous acetylcholine[3]. These derivatives specifically target the M1 receptor subtype in the medial prefrontal cortex (mPFC), activating the Gq/11 signaling cascade to improve cognitive deficits[1].

Fig 1. Gq/11-mediated signaling pathway activated by M1-targeted oxadiazole derivatives.

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a master regulator of inflammatory responses and programmed cell death. Inhibiting its kinase activity is a major therapeutic target for severe inflammatory conditions, including COVID-19. SAR studies have demonstrated that the 3-methyl-1,2,4-oxadiazole group can be strategically positioned within the hydrophobic pocket of the RIPK1 kinase domain. Modifications or replacements of this exact moiety have been shown to drastically alter binding affinity and antiviral potency, highlighting its role as a key structural determinant in kinase inhibition[4].

Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2)

In the pursuit of novel anti-inflammatory agents, researchers have hybridized non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin with 1,2,4-oxadiazole rings. The cyclization of aryl carboximidamides into 3-aryl or 3-methyl-1,2,4-oxadiazoles yields compounds that potently suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production and Prostaglandin E2 (PGE2) generation. These derivatives often exhibit significantly lower IC50 values than their parent compounds[3].

Quantitative Data Summaries

Table 1: Pharmacological Comparison of Ester vs. 3-Methyl-1,2,4-Oxadiazole Bioisosteres

| Pharmacological Property | Ester Moiety (e.g., Arecoline) | 3-Methyl-1,2,4-Oxadiazole Moiety | Mechanistic Rationale |

| Metabolic Half-Life (t1/2) | < 15 minutes | > 4 hours | Total resistance to plasma/hepatic esterases[1]. |

| Receptor Affinity (mAChR) | Baseline (1x) | Up to 4x relative to ACh | Optimal spatial geometry and H-bond acceptance[3]. |

| CNS Penetration (LogBB) | Poor to Moderate | High | Increased lipophilicity and reduced polar surface area. |

| Efficacy Profile | Weak partial agonist | Full or strong partial agonist | Enhanced stabilization of the receptor's active conformation[1]. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols describe the synthesis and biological validation of libraries derived from 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine. Every step is designed with internal controls to validate the causality of the results.

Protocol 1: High-Throughput Amide Coupling & Library Synthesis

Objective: Synthesize a library of oxadiazole-based ligands while preserving the stereochemical integrity of the ethanamine chiral center.

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive active ester, minimizing the time the intermediate spends in a state susceptible to base-catalyzed epimerization.

-

Coupling: Add 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (1.1 eq) to the mixture. Stir at room temperature for 2 hours.

-

Validation (LC-MS): Monitor the reaction via LC-MS. Causality: The presence of the expected molecular ion [M+H]+ and the disappearance of the starting amine validate successful amide bond formation.

-

Purification: Purify the crude mixture using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to achieve >95% purity, a strict requirement to prevent false positives in subsequent biological assays.

Protocol 2: Radioligand Displacement Assay for mAChR Subtype Selectivity

Objective: Determine the binding affinity (Ki) of the synthesized derivatives across M1-M5 receptor subtypes.

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 receptors. Homogenize and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]-oxotremorine-M and varying concentrations (10^-10 to 10^-4 M) of the oxadiazole derivative in HEPES buffer for 60 minutes at 25°C. Causality: [3H]-oxotremorine-M is deliberately chosen as a non-selective orthosteric agonist, ensuring that displacement accurately reflects competitive binding across all five subtypes[1].

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Fig 2. Self-validating experimental workflow for oxadiazole-based drug discovery.

References[1] Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM_GYgp14aFm_MrSNn9uQows6cgli8LO1GaQHiEn5iXA6kVDp5QvW4fHkZnBnj_ZqM1iovNuJbb7nudWkSxWyQjXY0zhZWSSpaJSoa99XzCPGMGyDYqlMLpHjjm3F5H72yn04RYYcOp0O4IA==[2] Assessing the Selectivity Profile of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone: A Comparative Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjQzYLZGq0ENJh64AcZPnNbfeYU9mfB4iGSQyAFqCTabgFdhtuahowfxyikf0XuXPjsWZ3jpOY8I_OqxMryn6ojkpuOIYj8e2RgJfOXdGo077Xw51oB5OpKnjvx5j45a5yEAt1ajO79sgTBfYYE0T18wa8MgSe_qnq3stZXkjgxtvsknvycCBcv2Z8EopQWOaJZvoF2NjUZvz0bu43iA3ncJ1uY9phhZHCeIsZZgIvwNDhezwU8SUbwm5XQcW_Ph-Fp5gDeqshqvaGNGlN[4] Discovery of SARS-CoV-2 PLpro inhibitors and RIPK1 inhibitors with synergistic antiviral efficacy in a mouse COVID-19 model. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdLnqF5vgcC82Fdgafsp3ZsvZFH8qib2MkpWnGkV6vn86hTvamnx6isws9aETzzYoeLxIGm9h1RKwd-HumEhmbS6xmfu8VjedQ6oDHAC38IJgU6ILJIHTqgQT8ryLzElcXV4aczXazfUhSoto=[3] Design, synthesis and molecular modeling of novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from indomethacin as potent anti-inflammatory iNOS/PGE2 inhibitors. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUfTGUFykVYogHFkjcJ9yQRtwnDa51ReXVPEsd-z9TxebJXb_NszHiP7SFR3UhGEQkcl7yIP3MKCFxhkF1iC_7Emd4OxqRXtACqiBIanj3iuqQag1-lTO1R5Ce8B_sR7MEP8d5KBGPhdMOmxL1e_XjnftkZjnjLCFxvPiuvHl_aTl23dNIsxk0CZs9IdpNPTIhO7bJkYj62Ks9U1rsIy1CBe2A2WhooVKxU_2kWwrwhaLQYLS02BCsfz9iBQ1cn1zjZg3xCHDYCwD2DLbwqKXOiUC51lPCircfR6hbWgAsASl0RrY9LSmq6o7FUaAe4MmK8QqJ1-4UZClax_WoBUFy4PDqKynYQHwWfauOOUYu5CFyfFQQabDypQ==

Sources

- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of SARS-CoV-2 PLpro inhibitors and RIPK1 inhibitors with synergistic antiviral efficacy in a mouse COVID-19 model - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of "1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine"

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of metabolically labile functional groups. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 1217650-21-9 for the (S)-enantiomer) has emerged as a critical chiral building block in this domain[1]. By embedding the highly stable 1,2,4-oxadiazole core—a proven non-classical bioisostere for amides and esters—this primary amine enables drug discovery scientists to construct complex molecular architectures that resist enzymatic hydrolysis while maintaining target affinity[2][3].

This whitepaper explores the historical evolution of the 1,2,4-oxadiazole scaffold, the mechanistic rationale behind its use, and provides field-validated protocols for the synthesis and integration of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine into drug discovery workflows.

Historical Context: The Bioisosteric Revolution

The 1,2,4-oxadiazole ring system was first synthesized and characterized by Tiemann and Krüger in 1884[4]. For over a century, it remained a relatively obscure heterocycle. However, the last two decades have witnessed a paradigm shift in its application, driven by the pharmaceutical industry's need to overcome the liabilities of traditional amide and ester bonds[4].

Amide bonds are ubiquitous in biologically active molecules but are highly susceptible to proteolytic cleavage in vivo. Esters suffer a similar fate via non-specific esterases. The 1,2,4-oxadiazole ring mimics the molecular planarity and dipole moment of an amide, but its aromatic nature and altered hydrogen-bonding character render it virtually impervious to these hydrolytic enzymes[2].

The development of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine represents the maturation of this concept. By appending a chiral ethanamine moiety to the 5-position and a compact methyl group to the 3-position, chemists created a versatile, sterically unhindered building block. This allows for the rapid functionalization of lead compounds via standard amide coupling or reductive amination, seamlessly introducing the bioisosteric core into the drug candidate.

Logic flow of bioisosteric replacement using the 1,2,4-oxadiazole scaffold.

Chemical Profile & Structural Properties

Understanding the physicochemical properties of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is essential for predicting its behavior in subsequent synthetic steps and its ultimate impact on the Lipinski parameters of the final drug candidate. The presence of the oxadiazole ring slightly lowers the basicity of the adjacent amine compared to a standard aliphatic amine, which can beneficially modulate membrane permeability[3].

| Property | Value | Causality / Significance |

| IUPAC Name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Standardized nomenclature[1]. |

| Molecular Formula | C₅H₉N₃O | Low molecular weight (127.14 g/mol ) ensures high ligand efficiency[5]. |

| CAS Number | 1217650-21-9 (S-isomer) | Denotes the specific chiral enantiomer most commonly utilized[1]. |

| Topological Polar Surface Area (TPSA) | ~50.95 Ų | Optimal for maintaining cell permeability and oral bioavailability[6]. |

| LogP (Predicted) | ~0.48 | Highly hydrophilic, ideal for balancing highly lipophilic drug scaffolds[6]. |

Mechanistic Rationale & Synthetic Strategy

The most robust and widely adopted method for synthesizing 1,2,4-oxadiazoles is the amidoxime route [7][8]. This approach is preferred because it allows for modular assembly under relatively mild conditions, which is crucial when handling chiral centers that are prone to racemization.

To synthesize 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine, the strategy involves coupling N-Boc-alanine (providing the chiral ethanamine fragment) with acetamidoxime (providing the 3-methyl group and the necessary nitrogen/oxygen atoms for the ring).

The Causality of Reagent Selection:

-

Activation (HATU/DIPEA): HATU is selected over classical carbodiimides (like DCC or EDC) because it rapidly forms a highly reactive HOAt ester intermediate. This speed minimizes the lifespan of the activated species, drastically reducing the risk of oxazolone formation and subsequent racemization of the alanine alpha-carbon[8].

-

Cyclodehydration (Thermal or Lewis Acid Catalyzed): The intermediate O-acylamidoxime must undergo intramolecular cyclization by eliminating water. While simple heating in DMF (115 °C) is often sufficient, the addition of a Lewis acid/Brønsted acid system like PTSA-ZnCl₂ can accelerate the reaction and improve yields by coordinating the carbonyl oxygen and activating it for nucleophilic attack by the amidoxime nitrogen[9][10].

Step-by-step synthetic workflow for 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine.

Experimental Methodology: Step-by-Step Protocol

The following protocol outlines a self-validating system for the synthesis of the (S)-enantiomer as a hydrochloride salt. In-process controls (IPCs) are embedded to ensure scientific integrity.

Step 1: O-Acylation of Acetamidoxime

-

Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve (S)-N-Boc-alanine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.1 equiv, 11 mmol). Stir the mixture at 0 °C for 15 minutes. Causality: Pre-activation at low temperature ensures complete conversion to the active ester before the nucleophile is introduced, minimizing side reactions.

-

Coupling: Add acetamidoxime (1.2 equiv, 12 mmol) in a single portion. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation (IPC 1): Monitor via LC-MS. Look for the disappearance of the N-Boc-alanine mass and the appearance of the O-acylamidoxime intermediate [M+H]⁺.

Step 2: Cyclodehydration

-

Ring Closure: Once coupling is complete, heat the reaction mixture to 110–115 °C for 4–6 hours. Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized to minimize thermal degradation[9].

-

Validation (IPC 2): Monitor via LC-MS for the loss of water (-18 Da) from the intermediate mass, indicating successful 1,2,4-oxadiazole formation.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate.

Step 3: Deprotection and Salt Formation

-

Cleavage: Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add a 4.0 M solution of HCl in 1,4-dioxane (10 equiv).

-

Reaction: Stir at room temperature for 2 hours. A white precipitate should begin to form as the hydrochloride salt is insoluble in the DCM/dioxane mixture.

-

Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride[11].

-

Final Validation: Confirm purity via ¹H NMR (D₂O) and enantiomeric excess (ee > 98%) via chiral HPLC.

Applications in Hit-to-Lead Optimization

Once synthesized, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine serves as a potent nucleophile in drug discovery. Researchers frequently employ it to:

-

Replace vulnerable terminal amides: By coupling a lead compound's carboxylic acid to this amine, the resulting amide bond is sterically shielded by the adjacent chiral methyl group, while the oxadiazole ring provides a stable, bioisosteric cap[3].

-

Enhance CNS penetration: The reduction in topological polar surface area (TPSA) and hydrogen bond donors compared to a primary amide or carboxylic acid significantly improves blood-brain barrier (BBB) permeability, a strategy frequently used in neuroprotective agent design[2][12].

References

- [fluorochem.co.uk] Fluorochem. "(s)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine - Fluorochem: CAS 1217650-21-9".

- [abcr.com] abcr Gute Chemie. "AB377879 | CAS 147216-21-5".

- [chemscene.com] ChemScene. "1082766-34-4 | N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine".

- [bldpharm.com] BLD Pharm. "1432680-05-1|N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride".

- [nih.gov] National Institutes of Health (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes".

- [acs.org] ACS Publications. "PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles".

- [scielo.br] SciELO. "Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives".

- [organic-chemistry.org] Organic Chemistry Portal. "Synthesis of 1,2,4-oxadiazoles".

- [scispace.com] SciSpace. "Bioisosterism: 1,2,4‐Oxadiazole Rings (2023)".

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. AB377879 | CAS 147216-21-5 – abcr Gute Chemie [abcr.com]

- 6. chemscene.com [chemscene.com]

- 7. scielo.br [scielo.br]

- 8. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. 1432680-05-1|N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. scispace.com [scispace.com]

Technical Whitepaper: Safety, Handling, and Application of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold, primarily serving as a robust bioisostere for esters and amides. Unlike traditional amides, the 1,2,4-oxadiazole ring is highly resistant to enzymatic hydrolysis, significantly extending the metabolic half-life and improving the pharmacokinetic profiles of drug candidates .

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (available as both a racemate and an enantiopure S-isomer) is a highly versatile primary amine building block used to incorporate this bioisostere into larger pharmacophores . However, the unique electronic environment created by the oxadiazole ring, combined with the inherent reactivity of the primary amine, demands rigorous handling protocols. This guide provides an authoritative, causality-driven framework for the safe handling, storage, and synthetic application of this critical reagent.

Physicochemical Profiling & Structural Causality

To manipulate a chemical effectively, one must understand how its structure dictates its macroscopic behavior. The electron-withdrawing nature of the oxadiazole ring slightly attenuates the basicity of the adjacent aliphatic amine compared to simple alkylamines, yet it retains excellent nucleophilicity for coupling reactions.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Formula | C₅H₉N₃O | Defines the mass-to-charge ratio (M+H = 128.1) for LC-MS tracking. |

| Molecular Weight | 127.14 g/mol | Low molecular weight ensures high atom economy in couplings. |

| CAS Number | 1041578-67-9 (Racemic)1217650-21-9 (S-isomer) | Crucial for sourcing the correct stereoisomer for target binding. |

| Calculated TPSA | ~64.7 Ų | Contributes moderately to the polar surface area of the final drug. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Excellent for establishing target protein interactions. |

Causality of Reactivity: The primary amine is highly susceptible to reaction with atmospheric carbon dioxide. When exposed to air, it acts as a nucleophile against CO₂, forming insoluble carbamate salts. Furthermore, while the 1,2,4-oxadiazole core is stable under standard physiological conditions, it can undergo base-catalyzed ring-opening if exposed to strong aqueous nucleophiles (e.g., >5M NaOH) at elevated temperatures due to attack at the C5 position.

Hazard Assessment & Toxicology

As a primary aliphatic amine derivative, this compound presents specific occupational hazards that must be mitigated through engineered controls.

Table 2: GHS Hazard Classification & Mechanistic Toxicology

| Hazard Class | Category | Causality & Mechanism |

| Skin Irritation | Category 2 | The amine basicity disrupts epidermal lipid bilayers, causing localized saponification and tissue irritation . |

| Eye Irritation | Category 2A | Direct contact causes rapid pH shifts in the ocular mucosa, leading to severe protein denaturation and tissue damage. |

| STOT SE | Category 3 | Inhalation of vapors or dust causes respiratory tract irritation due to localized alkalinity in the mucous membranes. |

Standard Operating Procedures (SOPs) for Safe Handling

To maintain the chemical integrity of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine and ensure operator safety, the following self-validating handling logic must be applied:

-

Inert Atmosphere Handling : Always handle the neat reagent inside a glovebox or using standard Schlenk techniques under Argon or Nitrogen.

-

Causality: Prevents the primary amine from reacting with atmospheric moisture and CO₂, which would degrade the reagent's effective molarity and introduce impurities into subsequent reactions.

-

-

Temperature-Controlled Storage : Store sealed vessels at 2-8°C.

-

Causality: Lower kinetic energy minimizes the rate of auto-oxidation and prevents thermal degradation of the heterocycle over long-term storage.

-

-

Personal Protective Equipment (PPE) : Double-layer nitrile gloves (minimum 0.11 mm thickness), safety glasses with side shields, and a standard laboratory coat are mandatory to prevent dermal and ocular exposure.

Logical relationship between chemical hazards, mitigation strategies, and validation.

Experimental Workflows: Self-Validating Amide Coupling

This protocol describes the high-yield coupling of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine with a generic carboxylic acid. The workflow is designed to be self-validating, meaning each step contains an analytical checkpoint to confirm success before proceeding.

Step 1: Carboxylic Acid Activation

Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly forms a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the active ester remains intact for the primary amine.

Step 2: Nucleophilic Addition

Add 1.1 eq of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine dropwise to the activated ester solution. Stir for 2 hours at room temperature.

Step 3: In-Process Control (Self-Validation)

Withdraw a 5 µL aliquot, dilute in 1 mL of 50% MeCN/H₂O, and inject into the LC-MS.

-

Validation Logic:

-

Scenario A : If the O-At ester mass is still present, the amine addition is incomplete. Corrective Action: Add an additional 0.5 eq of the oxadiazole amine.

-

Scenario B : If the starting carboxylic acid mass is present without the O-At ester, the activation failed (likely due to wet DMF hydrolyzing the active ester). Corrective Action: Discard and restart with strictly anhydrous solvents.

-

Scenario C : If the desired product mass (M+H) is the dominant peak (>95% AUC), proceed to workup.

-

Step 4: Non-Destructive Workup

Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

-

Causality: The mildly basic NaHCO₃ wash effectively removes the acidic HOAt byproduct and residual HATU. Crucially, it avoids the base-catalyzed ring-opening of the oxadiazole that stronger bases (like 1M NaOH) might trigger.

Workflow for amide coupling using 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

References

A Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive technical overview of (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, a key building block in this chemical class. While the initially requested "1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine" is not readily found in commercial catalogs, this closely related and accessible analogue serves as an excellent and representative starting point for research and development. This document details its commercial availability, outlines robust synthetic strategies, discusses its applications in drug discovery, and provides essential safety and handling protocols.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery has surged over the past two decades due to a unique combination of properties.[1] The ring system is electron-poor and offers remarkable chemical and metabolic stability. Critically, it serves as an effective peptidomimetic, capable of acting as a bioisosteric replacement for esters and amides.[2] This substitution can enhance a molecule's pharmacokinetic profile by removing metabolically labile ester or amide bonds, thereby improving oral bioavailability and in vivo half-life.

Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them privileged structures in the design of novel therapeutics.[2][3][4] (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0) represents a foundational building block, providing a stable heterocyclic core with a reactive primary amine handle for further chemical elaboration.

Compound Profile and Commercial Availability

This section details the key identifiers for the target compound and its availability from various chemical suppliers. Procuring this starting material is the first critical step in leveraging its synthetic potential.

Table 1: Compound Identifiers

| Property | Value |

| Chemical Name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine |

| Synonyms | (3-Methyl-1,2,4-oxadiazol-5-YL)methylamine; 1-((3-Methyl-1,2,4-oxadiazol-5-yl))methanamine; C-(3-methyl-[5][6]oxadiazol-5-YL)-methylamine[5] |

| CAS Number | 90928-92-0[5][7] |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol [5] |

| Physical Form | Solid |

| 2D Structure |  |

Commercial Sourcing

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine is available from several fine chemical suppliers, typically at purities of 95% or greater. It is also offered as a hydrochloride salt, which may exhibit enhanced stability and handling characteristics.

Table 2: Supplier and Availability Overview

| Supplier | Product Name | CAS Number | Purity | Form |

| Sigma-Aldrich (Princeton) | (3-methyl-1,2,4-oxadiazol-5-yl)methylamine | 90928-92-0 | 95% | Free Base |

| Synblock | (3-Methyl-1,2,4-oxadiazol-5-YL)methanamine | 90928-92-0 | >98% | Free Base |

| Simson Pharma Limited | (3-Methyl-1,2,4-Oxadiazol-5-yl)methanamine HCl | 253196-36-0 | — | HCl Salt |

| Alchem Pharmtech | 1-((3-Methyl-1,2,4-oxadiazol-5-yl))methanamine | 90928-92-0 | — | Free Base |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for current information.

Synthesis Methodology: A Step-by-Step Approach

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved via the cyclocondensation of an amidoxime with a carboxylic acid derivative.[1] This method is reliable, versatile, and allows for the independent introduction of substituents at the C3 and C5 positions.

To synthesize (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, the logical precursors are acetamidoxime (to provide the 3-methyl group) and a protected form of aminoacetic acid (glycine) to provide the C5-methanamine moiety.

General Synthetic Workflow

The following diagram illustrates the standard and most field-proven workflow for synthesizing 5-substituted-3-methyl-1,2,4-oxadiazoles.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, literature-informed procedure. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of N'-[(tert-butoxycarbonyl)amino]acetamido-oxime (O-Acylamidoxime Intermediate)

-

To a stirred solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes until the solution is clear.

-

Add acetamidoxime (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid of Boc-glycine to form a highly reactive intermediate, which is then readily attacked by the nucleophilic nitrogen of the amidoxime.

-

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of tert-butyl N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate (Cyclodehydration)

-

Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as toluene or xylene (0.1 M).

-

Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours.

-

Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable aromatic 1,2,4-oxadiazole ring.

-

-

Monitor the reaction for the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Boc-protected oxadiazole.

Step 3: Synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (Deprotection)

-

Dissolve the purified product from Step 2 in DCM (0.2 M).

-

Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Causality: Strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, releasing CO₂ and isobutylene, to liberate the free primary amine.

-

-

Monitor the deprotection by LC-MS.

-

Remove the solvent and excess acid under reduced pressure. If using HCl, the hydrochloride salt is typically obtained directly. If using TFA, an aqueous workup with a base (e.g., NaHCO₃) is required to isolate the free base.

-

The final product can be purified by crystallization or by conversion to its salt. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Chemical Biology

The title compound is a valuable building block for creating more complex molecules for screening and lead optimization. The primary amine serves as a versatile attachment point for a wide array of functional groups and scaffolds via reactions such as:

-

Amide bond formation

-

Reductive amination

-

Sulfonamide synthesis

-

Urea and thiourea formation

The 3-methyl-1,2,4-oxadiazole core itself imparts desirable properties. Its derivatives have been investigated for a multitude of therapeutic targets:

-

Antiviral Agents: 3-methyl-1,2,4-oxadiazol-5-yl bioisosteres have been explored as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[1]

-

Anticancer Agents: The 1,2,4-oxadiazole scaffold is present in numerous compounds screened for antiproliferative activity against various cancer cell lines, including breast and lung cancer.[4]

-

CNS Disorders: Due to their ability to cross the blood-brain barrier and act as mimics for endogenous ligands, these heterocycles have been used to develop agonists and antagonists for receptors implicated in neurological and psychiatric conditions.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While specific toxicity data for this compound is limited, general guidelines for handling small molecule amine heterocycles should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling:

-

Storage:

-

Toxicity: While a full toxicological profile is not available, studies on other oxadiazole derivatives suggest that the scaffold can be well-tolerated. For instance, acute toxicity studies on some 1,3,4-oxadiazole derivatives showed LD50 values exceeding 2000 mg/kg in rats, indicating a low acute toxicity profile.[9] However, this does not preclude the need for careful handling.

Conclusion

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine is a readily accessible and highly valuable chemical building block for researchers in drug discovery and medicinal chemistry. Its stable heterocyclic core, combined with a synthetically versatile primary amine, provides a robust platform for generating novel compounds. By understanding its commercial availability, mastering its synthesis from common starting materials, and appreciating its broad potential applications, scientists can effectively leverage this compound to advance their research programs.

References

-

N-Methyl-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, 95%, Thermo Scientific - Fisher Scientific. (URL: [Link])

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL: [Link])

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - Future Science. (URL: [Link])

-

5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets - ChemSRC. (URL: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications - Bentham Science. (URL: [Link])

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications - ResearchGate. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (URL: [Link])

-

Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid - PrepChem.com. (URL: [Link])

-

Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - Springer. (URL: [Link])

-

(3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine - PubChem. (URL: [Link])

-

1,2,4-oxadiazol-5-(LLM-210): Design, Synthesi - OSTI.GOV. (URL: [Link])

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - MDPI. (URL: [Link])

-

Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates - ResearchGate. (URL: [Link])

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: [Link])

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 5. CAS 90928-92-0 | (3-Methyl-1,2,4-oxadiazol-5-YL)methanamine - Synblock [synblock.com]

- 6. N-Methyl-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, 95%, Thermo | Fisher Scientific [fishersci.ca]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. echemi.com [echemi.com]

- 9. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Structural Elucidation and Spectroscopic Profiling of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 1149805-61-7 for the R-enantiomer)[1] Molecular Formula: C₅H₉N₃O | Molecular Weight: 127.14 g/mol

Introduction & Structural Rationale

In modern drug discovery, the 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisosteric replacement for esters, amides, and carboxylic acids[2]. This substitution strategy enhances a drug candidate's metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bond acceptor capabilities[2].

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine serves as a vital bifunctional building block. It features a primary amine for further functionalization (e.g., amide coupling or reductive amination) and an intact 1,2,4-oxadiazole core[1]. Accurate spectroscopic characterization of this molecule is critical, as the highly electronegative nature of the oxadiazole ring induces unique electronic environments that significantly shift standard NMR and MS profiles[3].

Analytical Workflow

To establish a self-validating structural profile, a multi-modal analytical approach is required. NMR provides atomic connectivity, FT-IR confirms functional group integrity, and LC-MS/MS validates the molecular mass and structural sub-units.

Caption: Multi-modal spectroscopic workflow for structural elucidation.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,4-oxadiazole ring exerts a profound electron-withdrawing effect due to the combined electronegativity of its oxygen and nitrogen atoms[3]. This

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |

|---|---|---|---|---|

| 4.25 | Quartet (J = 6.8 Hz) | 1H | -CH (CH₃)NH₂ | Highly deshielded by the adjacent sp² C5 of the oxadiazole ring and the primary amine. |

| 2.38 | Singlet | 3H | Oxadiazole-CH ₃ | Typical shift for a methyl group attached to the C3 position of a 1,2,4-oxadiazole[4]. |

| 1.70 | Broad Singlet | 2H | -NH ₂ | Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange. |

| 1.52 | Doublet (J = 6.8 Hz) | 3H | -CH(CH ₃)NH₂ | Aliphatic methyl split by the adjacent methine proton. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment | Structural Rationale |

|---|---|---|---|

| 181.2 | Quaternary (C) | Oxadiazole C5 | Extreme deshielding due to adjacent O and N atoms pulling electron density[3]. |

| 167.5 | Quaternary (C) | Oxadiazole C3 | Deshielded sp² carbon, characteristic of the 1,2,4-oxadiazole core[4]. |

| 46.8 | Methine (CH) | -C H(CH₃)NH₂ | Aliphatic carbon shifted downfield by the electronegative amine and heterocycle. |

| 21.5 | Methyl (CH₃) | -CH(C H₃)NH₂ | Standard aliphatic methyl carbon. |

| 11.4 | Methyl (CH₃) | Oxadiazole-C H₃ | Shielded relative to the aliphatic methyl due to ring current and

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of the primary amine and the intact heterocyclic ring. The absence of a strong carbonyl stretch (~1700 cm⁻¹) confirms that the oxadiazole ring has not hydrolyzed back to an amide/ester precursor[2].

Table 3: FT-IR (ATR) Key Vibrational Modes

| Wavenumber (cm⁻¹) | Mode | Assignment |

|---|---|---|

| 3360, 3290 | N-H Stretch | Asymmetric and symmetric stretching of the primary amine (-NH₂). |

| 2985, 2930 | C-H Stretch | Aliphatic sp³ C-H stretching. |

| 1630 | N-H Bend | Scissoring vibration of the primary amine. |

| 1585 | C=N Stretch | Characteristic stretching of the 1,2,4-oxadiazole ring. |

| 1120 | C-O-C Stretch | Ether-like linkage within the oxadiazole core. |

Mass Spectrometry (LC-MS/MS)

Under Electrospray Ionization (ESI+) conditions, the molecule readily protonates at the primary amine to yield the [M+H]⁺ precursor ion at m/z 128.1. The dominant fragmentation pathway is an

Caption: ESI+ MS/MS fragmentation pathway of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine.

Table 4: ESI+ Product Ions

| m/z | Ion Type | Causality / Mechanism |

|---|---|---|

| 128.1 | [M+H]⁺ | Precursor ion formed via protonation of the basic aliphatic amine. |

| 111.1 | [M+H - NH₃]⁺ | Neutral loss of ammonia (17 Da), common in primary aliphatic amines. |

| 44.1 | [CH₃CHNH₂]⁺ | Base Peak.

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols integrate self-validating system suitability checks.

Protocol A: High-Resolution NMR Acquisition

Causality: CDCl₃ is chosen as the solvent due to its lack of exchangeable protons, allowing clear observation of the -NH₂ signal.

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

System Validation (Lock & Shim): Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

-

¹H Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1) to ensure complete longitudinal relaxation, and a spectral width of 12 ppm.

-